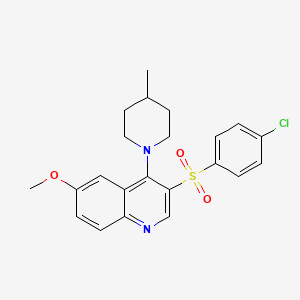

3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

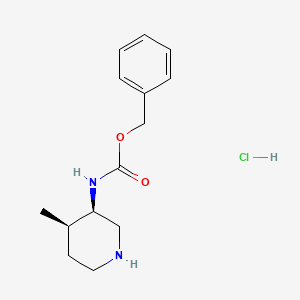

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

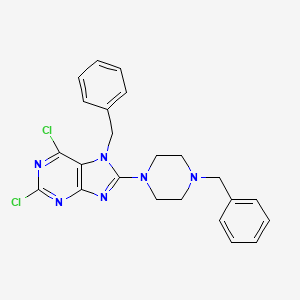

The molecular structure of this compound is complex, as indicated by its name. It includes a quinoline ring, a sulfonyl group attached to a chlorophenyl group, a methoxy group, and a methylpiperidinyl group.Chemical Reactions Analysis

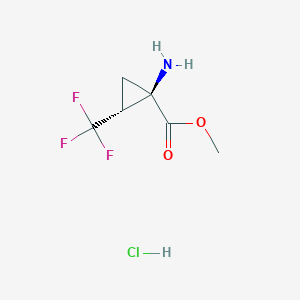

The chemical reactions involving this compound could be complex and varied. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Applications De Recherche Scientifique

Anticorrosive Properties

Quinoline derivatives, including 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline, are recognized for their anticorrosive capabilities. These compounds demonstrate significant effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with surface metallic atoms. This property is enhanced by polar substituents such as methoxy groups, enabling effective adsorption and protection against corrosion (Verma et al., 2020).

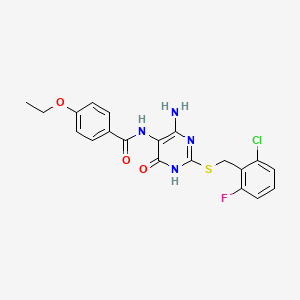

Bioactive Quinoxaline-Containing Sulfonamides

Quinoxaline and its derivatives, closely related to quinolines, are crucial in medicinal chemistry for their broad-spectrum applications. The integration of the sulfonamide group into quinoxaline enhances its therapeutic potential, exhibiting diverse biomedical activities such as antibacterial, antifungal, anti-inflammatory, and anticancer actions. These properties suggest that modifications on quinoxaline sulfonamide derivatives could yield advanced therapeutic agents for treating various diseases (Irfan et al., 2021).

Optoelectronic Applications

Quinazolines and pyrimidines, compounds structurally and functionally related to quinolines, have been extensively studied for their application in optoelectronic materials. Incorporation of quinazoline fragments into π-extended conjugated systems has shown significant value in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This indicates a promising avenue for the use of quinoline derivatives in developing advanced optoelectronic materials (Lipunova et al., 2018).

Chromogenic and Fluorogenic Anion Sensing

Quinoxaline-based chemosensors, closely related to quinoline derivatives, have shown significant potential in the detection of inorganic anions, crucial for various biomedical and environmental applications. These sensors utilize the structural features of quinoxaline to provide selective and sensitive detection of anions through chromogenic and fluorogenic responses. This functional property can be potentially applied or found in quinoline derivatives for developing advanced sensing technologies (Dey et al., 2018).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c1-15-9-11-25(12-10-15)22-19-13-17(28-2)5-8-20(19)24-14-21(22)29(26,27)18-6-3-16(23)4-7-18/h3-8,13-15H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRWTUDXIHKIQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate](/img/structure/B2656295.png)

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2656296.png)

![3-Hydroxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2656297.png)

![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)

![4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde](/img/structure/B2656309.png)

![Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2656317.png)